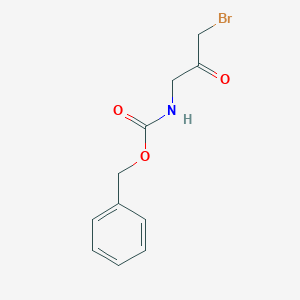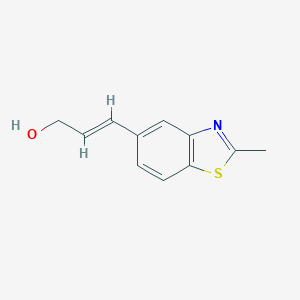
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both a benzene ring and a thiazole ring. This particular compound is characterized by the presence of a methyl group at the second position of the benzothiazole ring and a propenol group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol typically involves the condensation of 2-methylbenzo[d]thiazole with an appropriate aldehyde under basic conditions. One common method is the reaction of 2-methylbenzo[d]thiazole with cinnamaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenol group can be reduced to form the saturated alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of 3-(2-methylbenzo[d]thiazol-5-yl)prop-2-enal or 3-(2-methylbenzo[d]thiazol-5-yl)prop-2-enoic acid.
Reduction: Formation of 3-(2-methylbenzo[d]thiazol-5-yl)propan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or electroluminescence.
Mechanism of Action
The mechanism of action of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the propenol group and has different chemical properties and applications.
3-(2-Methylbenzo[d]thiazol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2-Methyl-5-nitrobenzothiazole: Contains a nitro group, leading to different reactivity and applications.
Uniqueness
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol is unique due to the presence of both the benzothiazole ring and the propenol group, which confer specific chemical reactivity and potential biological activities
Properties
CAS No. |
125901-73-7 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NOS/c1-8-12-10-7-9(3-2-6-13)4-5-11(10)14-8/h2-5,7,13H,6H2,1H3/b3-2+ |
InChI Key |
YFWKBZYYSGZOQX-NSCUHMNNSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
Isomeric SMILES |
CC1=NC2=C(S1)C=CC(=C2)/C=C/CO |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
Synonyms |
2-Propen-1-ol,3-(2-methyl-5-benzothiazolyl)-,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


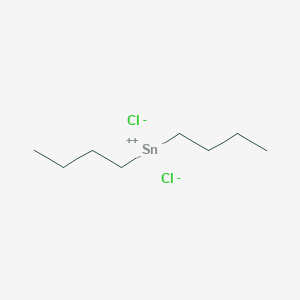
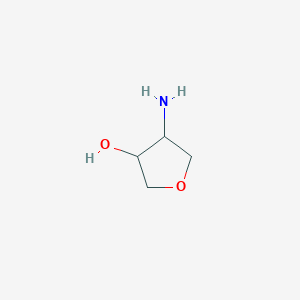
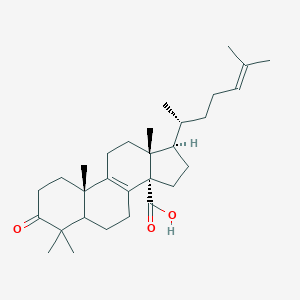



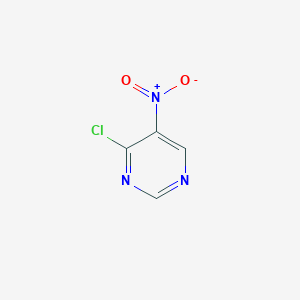

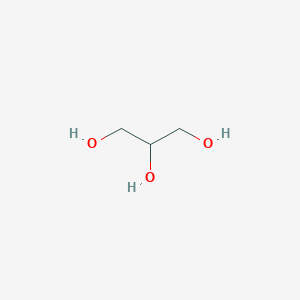
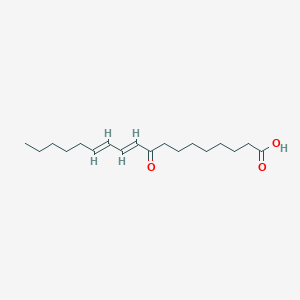
![Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI)](/img/structure/B138678.png)
